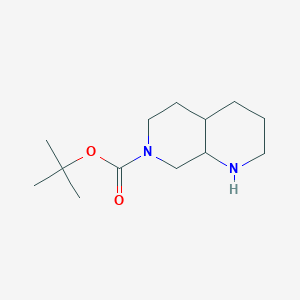
Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate is a complex organic compound belonging to the naphthyridine class of heterocycles. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : Approximately 242.32 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure that includes nitrogen atoms within its rings. The presence of a tert-butyl group enhances its lipophilicity and may influence its biological activity.
Pharmacological Potential
Research indicates that naphthyridine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Various studies have shown that naphthyridine compounds can inhibit bacterial growth and display antifungal properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, research has indicated that modifications in the naphthyridine structure can enhance its potency against specific cancer types.
- Enzyme Inhibition : Naphthyridines can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic diseases.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets such as enzymes and receptors. Preliminary data suggest that it can effectively bind to:
- DNA Gyrase : A key enzyme in bacterial DNA replication.
- Kinases : Important for signal transduction pathways in cancer cells.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study reported that a related naphthyridine compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL.
- Another derivative showed antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections.
-
Cytotoxic Effects :
- In vitro tests revealed that this compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 10 µM.
- The compound was found to inhibit cell proliferation by interfering with the cell cycle at the G1 phase.
-
Enzyme Inhibition :
- A detailed kinetic study showed that this compound inhibits DNA gyrase with an IC50 value of 50 nM. This inhibition is critical for its potential use as an antibiotic.
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl (4aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | Structure | Similar oxazine structure but different stereochemistry |
| Tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate | Structure | Iodine substituent increases reactivity |
| Tert-butyl (1S)-pyrido[2',3':3',2]-indole-1-carboxylate | Structure | Unique indole incorporation offers different biological activity |
This table highlights how structural variations influence biological activity and chemical properties among similar compounds.
特性
IUPAC Name |
tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWOQJWNGDMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCCNC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














